N-Butyl-N'-hydroxyguanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

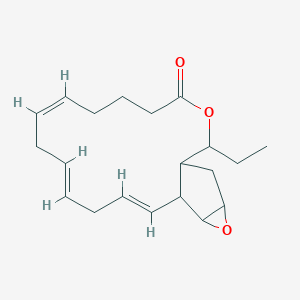

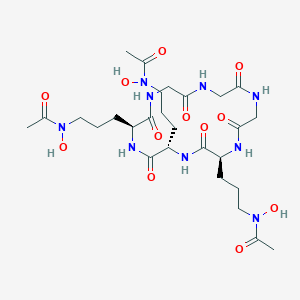

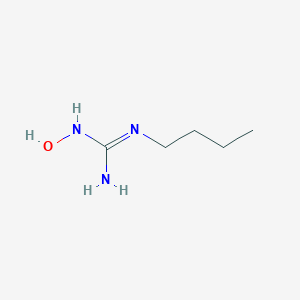

La N-Butil-N’-Hidroxiguanidina es un compuesto orgánico que pertenece a la clase de las N-hidroxiguanidinas. Estos compuestos contienen un grupo guanidina en el que uno de los hidrógenos unidos al nitrógeno en la posición 1 se sustituye por un grupo hidroxilo . La N-Butil-N’-Hidroxiguanidina es conocida por su papel como sustrato para las enzimas de óxido nítrico sintasa, lo que la convierte en un compuesto importante en la investigación bioquímica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La N-Butil-N’-Hidroxiguanidina puede sintetizarse mediante la reacción de butilamina con hidroxilamina en presencia de un catalizador adecuado. La reacción suele implicar los siguientes pasos:

Preparación de butilamina: La butilamina se prepara mediante la reducción de butironitrilo con hidrógeno en presencia de un catalizador de níquel.

Reacción con hidroxilamina: La butilamina se hace reaccionar entonces con clorhidrato de hidroxilamina en una solución acuosa. La reacción se lleva a cabo a una temperatura de alrededor de 50-60 °C con agitación continua.

Aislamiento y purificación: El producto se aísla por extracción con un disolvente orgánico, seguido de una purificación mediante recristalización.

Métodos de producción industrial

La producción industrial de N-Butil-N’-Hidroxiguanidina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una producción eficiente. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La N-Butil-N’-Hidroxiguanidina sufre varios tipos de reacciones químicas, entre ellas:

Oxidación: Es oxidada por las enzimas óxido nítrico sintasa para producir óxido nítrico y la urea correspondiente.

Reducción: Puede reducirse para formar butilamina e hidroxilamina en condiciones específicas.

Sustitución: Puede sufrir reacciones de sustitución en las que el grupo butilo se sustituye por otros grupos alquilo o arilo.

Reactivos y condiciones comunes

Oxidación: Catalizada por enzimas óxido nítrico sintasa en presencia de NADPH y oxígeno.

Reducción: Requiere un agente reductor como el hidruro de litio y aluminio.

Sustitución: Implica el uso de haluros de alquilo o arilo en presencia de una base.

Principales productos formados

Oxidación: Produce óxido nítrico y urea.

Reducción: Produce butilamina e hidroxilamina.

Sustitución: Produce guanidinas sustituidas.

Aplicaciones de la investigación científica

La N-Butil-N’-Hidroxiguanidina tiene varias aplicaciones de investigación científica:

Bioquímica: Utilizado como sustrato para las enzimas óxido nítrico sintasa para estudiar la producción de óxido nítrico.

Química: Utilizado en la síntesis de otros derivados de guanidina y como reactivo en la síntesis orgánica.

Industria: Employed in the production of nitric oxide donors and other related compounds.

Aplicaciones Científicas De Investigación

N-Butyl-N’-Hydroxyguanidine has several scientific research applications:

Biochemistry: Used as a substrate for nitric oxide synthase enzymes to study the production of nitric oxide.

Chemistry: Used in the synthesis of other guanidine derivatives and as a reagent in organic synthesis.

Industry: Employed in the production of nitric oxide donors and other related compounds.

Mecanismo De Acción

La N-Butil-N’-Hidroxiguanidina ejerce sus efectos principalmente a través de su interacción con las enzimas óxido nítrico sintasa. El compuesto es oxidado por estas enzimas para producir óxido nítrico, una molécula de señalización clave implicada en diversos procesos fisiológicos. La oxidación implica la transferencia de electrones desde el NADPH a la N-Butil-N’-Hidroxiguanidina unida a la enzima, lo que da lugar a la formación de óxido nítrico y urea .

Comparación Con Compuestos Similares

Compuestos similares

N-Hidroxiguanidina: Similar en estructura pero carece del grupo butilo.

N-Propil-N’-Hidroxiguanidina: Contiene un grupo propilo en lugar de un grupo butilo.

N-Pentil-N’-Hidroxiguanidina: Contiene un grupo pentilo en lugar de un grupo butilo.

Singularidad

La N-Butil-N’-Hidroxiguanidina es única debido a su alta eficiencia catalítica como sustrato para las enzimas óxido nítrico sintasa. Tiene una eficiencia catalítica solo dos veces menor que la de la N-Hidroxi-L-Arginina, el sustrato natural de estas enzimas . Esto la convierte en una herramienta valiosa en la investigación bioquímica para estudiar la producción de óxido nítrico y sus efectos fisiológicos.

Propiedades

IUPAC Name |

2-butyl-1-hydroxyguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-2-3-4-7-5(6)8-9/h9H,2-4H2,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDTFAPYWLDGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140215-98-1 |

Source

|

| Record name | 2-butyl-1-hydroxyguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02727 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.